Cas no 2580103-15-5 (3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid)

3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid 化学的及び物理的性質
名前と識別子
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- 3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid
- 2580103-15-5
- EN300-27726645
- 3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid
-
- インチ: 1S/C8H11NO2/c1-8(4-2-6-9-8)5-3-7(10)11/h9H,2,4,6H2,1H3,(H,10,11)/t8-/m1/s1
- InChIKey: RDPQXVNMGBQVFI-MRVPVSSYSA-N
- SMILES: OC(C#C[C@@]1(C)CCCN1)=O
計算された属性
- 精确分子量: 153.078978594g/mol
- 同位素质量: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- XLogP3: -1.8
3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726645-1.0g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 | |
Enamine | EN300-27726645-5.0g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 | |
Enamine | EN300-27726645-5g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 5g |
$4475.0 | 2023-09-10 | ||
Enamine | EN300-27726645-1g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 1g |
$1543.0 | 2023-09-10 | ||
Enamine | EN300-27726645-10g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 10g |
$6635.0 | 2023-09-10 | ||
Enamine | EN300-27726645-2.5g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
Enamine | EN300-27726645-0.1g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-27726645-0.5g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
Enamine | EN300-27726645-0.25g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 | |
Enamine | EN300-27726645-0.05g |
3-[(2R)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid |
2580103-15-5 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 |
3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acidに関する追加情報
Introduction to 3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid (CAS No. 2580103-15-5)
3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 2580103-15-5, this compound represents a structurally complex molecule featuring a pyrrolidine core substituted with a propynoic acid moiety. The stereochemical configuration at the (2R) position adds an additional layer of specificity, making it a subject of interest for researchers exploring novel pharmacophores and molecular scaffolds.
The compound’s unique structural attributes stem from its combination of a pyrrolidine ring—a common motif in biologically active molecules—with a propynoic acid side chain. This arrangement not only imparts distinct physicochemical properties but also opens up possibilities for diverse functionalization and derivatization. The presence of the propynoic acid group, characterized by its terminal alkyne functionality, provides a versatile handle for further chemical transformations, including cross-coupling reactions, which are pivotal in modern drug discovery.
In recent years, there has been growing interest in 3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid due to its potential applications in medicinal chemistry. The pyrrolidine scaffold is well-documented for its role in various pharmacological activities, including analgesic, antipsychotic, and anti-inflammatory effects. By incorporating a propynoic acid moiety, researchers aim to enhance binding affinity and selectivity towards target enzymes or receptors. This modification aligns with the broader trend in drug design toward creating molecules with optimized pharmacokinetic profiles.
One of the most compelling aspects of 3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid is its utility as a building block in synthetic chemistry. The propynoic acid group serves as an ideal precursor for introducing additional functional groups through Sonogashira coupling, Buchwald-Hartwig coupling, or other transition-metal-catalyzed reactions. Such transformations are essential for generating libraries of compounds with tailored biological activities, facilitating high-throughput screening and hit identification processes.
The stereochemical integrity at the (2R) position is particularly noteworthy, as enantioselective synthesis has become increasingly important in pharmaceutical development to minimize off-target effects and improve therapeutic efficacy. Advances in asymmetric catalysis have enabled the efficient preparation of enantiomerically pure forms of this compound, underscoring its relevance in modern synthetic methodologies. Several research groups have reported novel catalytic systems that facilitate the construction of chiral pyrrolidine derivatives with high enantioselectivity.
Recent studies have highlighted the potential of 3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid as an intermediate in the synthesis of biologically active peptides and peptidomimetics. The pyrrolidine ring mimics key structural features found in natural products and bioactive peptides, while the propynoic acid group allows for facile conjugation to other biomolecules. This has led to investigations into its role as a precursor for antiviral and anticancer agents, where precise molecular architecture is critical for target recognition and mechanism of action.
The compound’s solubility profile and stability under various conditions are also areas of active investigation. Optimizing these properties is crucial for its application in pharmaceutical formulations and industrial processes. Researchers have explored different solvents and purification techniques to enhance yield and purity while maintaining structural integrity. Such efforts are essential for ensuring that 3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid remains a viable candidate for further development.
In conclusion, 3-(2R)-2-methylpyrrolidin-2-ylprop-2-ynoic acid (CAS No. 2580103-15-5) represents a promising compound with diverse applications in pharmaceutical chemistry and synthetic biology. Its unique structural features, combined with its reactivity and stereochemical precision, make it an invaluable tool for drug discovery efforts. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.
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